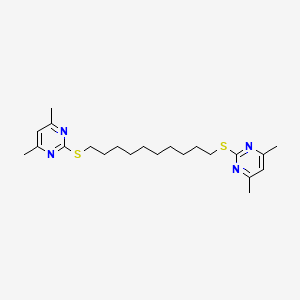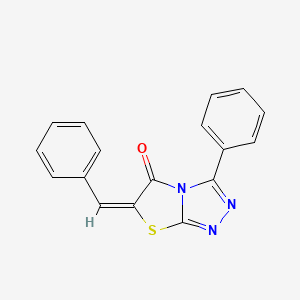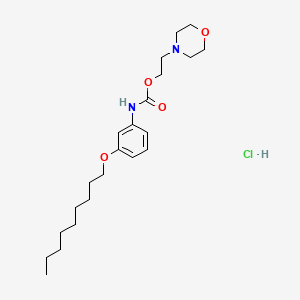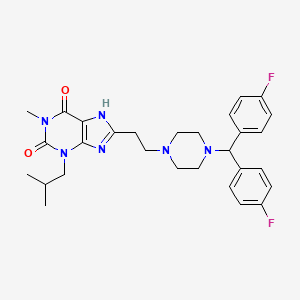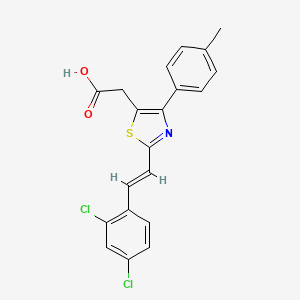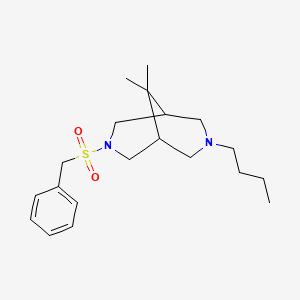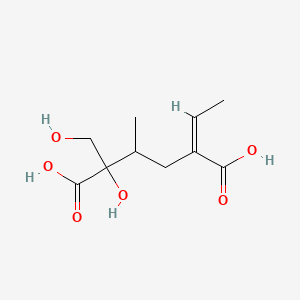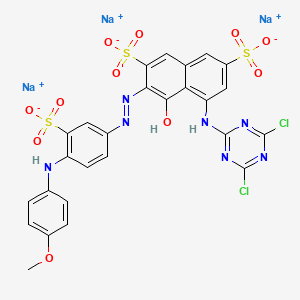
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing conditions to form the isoxazole ring . Another method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine hydrate under refluxing conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields 5-phenylisoxazole-3-carbohydrazide .
Applications De Recherche Scientifique
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an anticancer agent, particularly in the treatment of melanoma.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis . The compound’s ability to form stable complexes with biological molecules contributes to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
- 5-Phenylisoxazole-3-carbohydrazide
Uniqueness
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
130403-12-2 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)12-7-5-6-10(3)14(12)16-15(18)13-8-11(4)17-19-13/h5-9H,1-4H3,(H,16,18) |
Clé InChI |
UEOHJQOGZIBQQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



